

In-Depth Technical Guide: Spectroscopic Data of Thiophene-2-amidoxime

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Compound of Interest

Compound Name: Thiophene-2-amidoxime

Cat. No.: B171198

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Thiophene-2-amidoxime** ($C_5H_6N_2OS$), a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocols for its synthesis and presents its characteristic spectroscopic data (NMR, IR, MS) in a clear and structured format.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Thiophene-2-amidoxime**, providing a valuable resource for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H NMR	DMSO- d_6	9.55	s	-	-OH
7.53	dd	5.1, 1.2	H-5		
7.31	dd	3.6, 1.2	H-3		
7.06	dd	5.1, 3.6	H-4		
5.95	s (br)	-	-NH ₂		
^{13}C NMR	DMSO- d_6	145.4	s	-	C=N
133.5	s	-	C-2		
128.0	s	-	C-5		
127.8	s	-	C-3		
126.3	s	-	C-4		

Note: NMR data is predicted based on standard chemical shift values and coupling constants for similar thiophene derivatives, as specific experimental data from a single comprehensive source is not publicly available. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (oxime) and N-H stretch (amine)
3100-3000	Medium	C-H stretch (aromatic)
~1650	Medium	C=N stretch (oxime)
~1590, ~1470, ~1420	Medium to Weak	C=C stretch (thiophene ring)
~850	Strong	C-H out-of-plane bend (2-substituted thiophene)
~700	Strong	C-S stretch (thiophene ring)

Note: IR data is based on characteristic absorption frequencies for functional groups present in the molecule. Specific peak positions and intensities may vary based on the experimental conditions.

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
142	100	[M] ⁺ (Molecular Ion)
125	Moderate	[M - NH ₂ - H] ⁺
111	Moderate	[M - NOH - H] ⁺
97	Moderate	[C ₄ H ₃ S-C] ⁺
84	High	[C ₄ H ₄ S] ⁺ (Thiophene)

Note: Fragmentation patterns are predicted based on the general fragmentation of similar aromatic oximes and thiophene derivatives. The relative intensities are illustrative.

Experimental Protocols

A general and widely cited method for the synthesis of **Thiophene-2-amidoxime** involves the reaction of 2-thiophenecarbonitrile with hydroxylamine.

Synthesis of Thiophene-2-amidoxime

Materials:

- 2-Thiophenecarbonitrile
- Hydroxylamine hydrochloride
- Sodium carbonate
- Ethanol
- Water

Procedure:

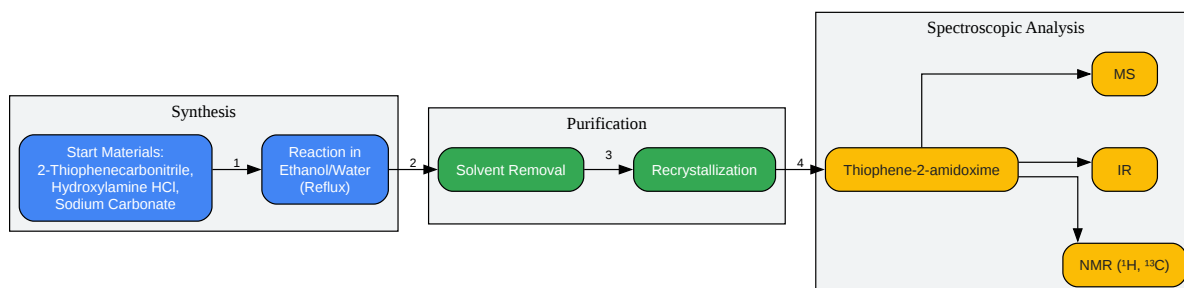
- A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride and sodium carbonate in a mixture of ethanol and water.
- To this solution, 2-thiophenecarbonitrile is added.
- The reaction mixture is then heated under reflux for several hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent, such as ethanol-water, to yield **Thiophene-2-amidoxime** as a solid.

Characterization:

The synthesized **Thiophene-2-amidoxime** is characterized by the spectroscopic methods detailed in the tables above (NMR, IR, and MS) to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and characterization of **Thiophene-2-amidoxime**.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **Thiophene-2-amidoxime**.

Disclaimer: The spectroscopic data presented in the tables are based on established chemical principles and data for analogous compounds. While they serve as a reliable guide, experimental verification is recommended for precise characterization.

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